molecular formula C12H16BClFNO2 B13513511 2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13513511
M. Wt: 271.52 g/mol
InChI Key: CIGMEJWUPTURNJ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a chemical compound with the following properties:

    CAS Number: 1256359-04-2

    Molecular Formula: C₁₁H₁₄BClFNO₂

    Molecular Weight: 257.50 g/mol

    MDL Number: MFCD17926497

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves introducing the chloro and fluoro substituents onto the aniline ring. One common synthetic route is the Buchwald-Hartwig amination using a boronic acid derivative as the coupling partner. The reaction proceeds under palladium catalysis, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, chloro- and fluoro-substituted reagents

    Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄)

    Base: Organic base (e.g., potassium carbonate)

    Solvent: Aprotic solvent (e.g., DMF or DMSO)

    Temperature: Typically at room temperature or slightly elevated

    Workup: Filtration and purification

Industrial Production Methods:

Industrial-scale production may involve continuous-flow processes, optimization of reaction conditions, and efficient workup procedures to achieve high yields.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including

    Common Reagents and Conditions:

    Major Products: Arylated derivatives and functionalized anilines.

Scientific Research Applications

    Chemistry: Building block for more complex molecules.

    Biology: Potential use as a fluorescent probe or labeling agent.

    Medicine: Investigated for its pharmacological properties (e.g., antitumor activity).

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets or enzymes. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C12H16BClFNO2

Molecular Weight

271.52 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)6-9(7)15/h5-6H,16H2,1-4H3

InChI Key

CIGMEJWUPTURNJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)Cl

Origin of Product

United States

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